5-Azetidin-3-yl-3-(2-thienylmethyl)-1,2,4-oxadiazole hydrochloride 5-Azetidin-3-yl-3-(2-thienylmethyl)-1,2,4-oxadiazole hydrochloride
Brand Name: Vulcanchem
CAS No.: 1351644-48-8
VCID: VC2578940
InChI: InChI=1S/C10H11N3OS.ClH/c1-2-8(15-3-1)4-9-12-10(14-13-9)7-5-11-6-7;/h1-3,7,11H,4-6H2;1H
SMILES: C1C(CN1)C2=NC(=NO2)CC3=CC=CS3.Cl
Molecular Formula: C10H12ClN3OS
Molecular Weight: 257.74 g/mol

5-Azetidin-3-yl-3-(2-thienylmethyl)-1,2,4-oxadiazole hydrochloride

CAS No.: 1351644-48-8

Cat. No.: VC2578940

Molecular Formula: C10H12ClN3OS

Molecular Weight: 257.74 g/mol

* For research use only. Not for human or veterinary use.

5-Azetidin-3-yl-3-(2-thienylmethyl)-1,2,4-oxadiazole hydrochloride - 1351644-48-8

Specification

CAS No. 1351644-48-8
Molecular Formula C10H12ClN3OS
Molecular Weight 257.74 g/mol
IUPAC Name 5-(azetidin-3-yl)-3-(thiophen-2-ylmethyl)-1,2,4-oxadiazole;hydrochloride
Standard InChI InChI=1S/C10H11N3OS.ClH/c1-2-8(15-3-1)4-9-12-10(14-13-9)7-5-11-6-7;/h1-3,7,11H,4-6H2;1H
Standard InChI Key UIONBAHUTGEDHN-UHFFFAOYSA-N
SMILES C1C(CN1)C2=NC(=NO2)CC3=CC=CS3.Cl
Canonical SMILES C1C(CN1)C2=NC(=NO2)CC3=CC=CS3.Cl

Introduction

Chemical Identity and Nomenclature

5-Azetidin-3-yl-3-(2-thienylmethyl)-1,2,4-oxadiazole hydrochloride represents a heterocyclic compound comprising several functional groups. The compound combines an azetidine ring system, a thiophene moiety connected via a methylene bridge, and a 1,2,4-oxadiazole core structure, forming a hydrochloride salt. This specific molecular arrangement contributes to its potential biological activity and chemical reactivity.

The compound is identified by various systematic and indexing parameters as shown in Table 1:

ParameterValue
CAS Number1351644-48-8
IUPAC Name5-(azetidin-3-yl)-3-(thiophen-2-ylmethyl)-1,2,4-oxadiazole;hydrochloride
Molecular FormulaC₁₀H₁₂ClN₃OS
Standard InChIInChI=1S/C10H11N3OS.ClH/c1-2-8(15-3-1)4-9-12-10(14-13-9)7-5-11-6-7;/h1-3,7,11H,4-6H2;1H
Standard InChIKeyUIONBAHUTGEDHN-UHFFFAOYSA-N
Canonical SMILESC1C(CN1)C2=NC(=NO2)CC3=CC=CS3.Cl
PubChem Compound ID71778976

Structural Characteristics and Properties

Molecular Structure

The molecular structure of 5-Azetidin-3-yl-3-(2-thienylmethyl)-1,2,4-oxadiazole hydrochloride features several distinct structural components:

  • A four-membered azetidine ring (azetidin-3-yl group)

  • A five-membered thiophene ring (2-thienyl group) connected via a methylene bridge

  • A five-membered 1,2,4-oxadiazole heterocyclic system

  • A hydrochloride salt formation

This structural arrangement creates a molecule with multiple nitrogen-containing centers and a sulfur-containing heterocycle, contributing to its chemical behavior and potential interaction with biological systems.

Physical and Chemical Properties

The compound possesses specific physicochemical properties that define its behavior in various experimental conditions, as summarized in Table 2:

PropertyValue
Molecular Weight257.74 g/mol
Physical AppearanceSolid (typical for hydrochloride salts)
SolubilityLikely soluble in polar solvents (characteristic of hydrochloride salts)
Melting PointData not available in search results
Boiling PointData not available in search results
Storage ConditionsStandard laboratory storage conditions recommended

The molecular weight of 257.74 g/mol places this compound in the low-to-medium molecular weight category, which is typical for many drug-like molecules and research compounds.

Structural Components Analysis

Azetidine Moiety

  • The strained ring system can influence molecular conformation and binding properties

  • The nitrogen atom provides a potential site for hydrogen bonding

  • The conformational rigidity of the four-membered ring can impart specific spatial arrangements beneficial for receptor interactions

The azetidine ring's position at the 3-carbon creates a specific spatial orientation that may influence the compound's biological activity profile.

1,2,4-Oxadiazole Core

The 1,2,4-oxadiazole heterocycle serves as a central structural element in this compound. This five-membered ring containing two nitrogen atoms and one oxygen atom has been extensively studied for its applications in medicinal chemistry. The 1,2,4-oxadiazole scaffold exhibits several characteristics of interest:

  • Metabolic stability compared to some other heterocycles

  • Hydrogen bond accepting capabilities

  • Bioisosteric replacement potential for esters and amides

  • Potential for π-stacking interactions

These properties make the 1,2,4-oxadiazole component a valuable pharmacophore in drug design and development.

Thiophene Component

The thiophene ring system, connected via a methylene bridge, introduces sulfur-containing aromatic character to the molecule. Thiophene-containing compounds are recognized for their:

  • Enhanced lipophilicity compared to benzene analogs

  • Unique electronic distribution affecting intermolecular interactions

  • Metabolic profile differing from purely carbon-based aromatics

  • Potential sulfur-based interactions with biological targets

The presence of the methylene linker between the thiophene and oxadiazole provides rotational flexibility, potentially allowing the molecule to adopt multiple conformations.

Comparative Analysis with Related Compounds

Structural Analogs

5-Azetidin-3-yl-3-(2-thienylmethyl)-1,2,4-oxadiazole hydrochloride belongs to a family of structurally related compounds. Analysis of these analogs provides valuable context for understanding the distinctive features of our target compound. Table 3 presents a comparison with several related compounds:

CompoundStructural DifferenceCAS NumberMolecular Formula
5-Azetidin-3-yl-3-(3-thienyl)-1,2,4-oxadiazole hydrochlorideThiophene directly attached at 3-position (no methylene linker)1426290-23-4C₉H₁₀ClN₃OS
5-Azetidin-3-yl-3-(4-methoxyphenyl)-1,2,4-oxadiazole HClMethoxyphenyl instead of thienylmethylN/AVaries
5-Azetidin-3-yl-3-(3-methoxyphenyl)-1,2,4-oxadiazole HClMethoxyphenyl instead of thienylmethylN/AVaries
5-Azetidin-3-yl-3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazole HClDihalogenated phenyl instead of thienylmethylN/AVaries

These structural analogs demonstrate the versatility of the azetidinyl-oxadiazole scaffold, which can accommodate various substituents at the 3-position of the oxadiazole ring .

SupplierCatalog IDAvailable QuantitiesApprox. Price Range (USD)
VulcanchemVC2578940Not specifiedNot specified
ChemDivBB91-00040.5g - 25g$500 - $2,700

The availability through multiple suppliers facilitates access for researchers interested in investigating this compound .

Synthesis and Chemical Reactivity

Chemical Reactivity Considerations

Based on its structural components, several chemical reactivity patterns can be anticipated:

  • The azetidine nitrogen could undergo N-alkylation or acylation reactions

  • The thiophene ring may participate in electrophilic aromatic substitution reactions

  • The oxadiazole ring generally exhibits stability to many reaction conditions but may undergo ring-opening under specific circumstances

  • The hydrochloride salt can be neutralized to generate the free base form

These reactivity patterns would inform further synthetic modifications or stability considerations in research applications.

Analytical Characterization

Chromatographic Analysis

Chromatographic methods would be employed for purity assessment and analysis:

  • High-Performance Liquid Chromatography (HPLC)

  • Thin-Layer Chromatography (TLC)

  • Gas Chromatography (GC) if appropriate derivatization is performed

These analytical approaches would ensure the compound's identity and purity for research applications.

Future Research Directions

Structure-Activity Relationship Expansion

Future research could focus on expanding the structure-activity relationship profile of this compound and its analogs by:

  • Synthesizing derivatives with modifications to the thiophene ring

  • Varying the length or nature of the linker between the thiophene and oxadiazole

  • Introducing substituents on the azetidine ring

  • Exploring bioisosteric replacements for the oxadiazole core

Such studies would contribute to understanding the pharmacophoric elements essential for any observed biological activity.

Biological Evaluation Opportunities

Potential biological evaluation pathways could include:

  • Receptor binding assays for neurotransmitter systems

  • Enzyme inhibition studies

  • Cell-based functional assays

  • Computational docking studies to predict potential biological targets

These investigations would help establish the compound's biological activity profile and potential therapeutic relevance.

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